molecular formula C19H20N4O4 B11548913 N-(2-Ethylphenyl)-3-[(3-nitrobenzoyl)hydrazono]butyramide

N-(2-Ethylphenyl)-3-[(3-nitrobenzoyl)hydrazono]butyramide

Cat. No.: B11548913
M. Wt: 368.4 g/mol
InChI Key: LONARXSVOVWCCN-FYJGNVAPSA-N
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Description

(3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as nitration, amination, and formylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, including its efficacy and safety in treating various medical conditions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE include other aromatic amides and nitro derivatives. Examples include:

  • N-(2-ETHYLPHENYL)-3-NITROBENZAMIDE
  • N-(2-ETHYLPHENYL)-3-AMINOBENZAMIDE

Uniqueness

What sets (3E)-N-(2-ETHYLPHENYL)-3-{[(3-NITROPHENYL)FORMAMIDO]IMINO}BUTANAMIDE apart is its specific combination of functional groups and its unique structural configuration

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-3-nitrobenzamide

InChI

InChI=1S/C19H20N4O4/c1-3-14-7-4-5-10-17(14)20-18(24)11-13(2)21-22-19(25)15-8-6-9-16(12-15)23(26)27/h4-10,12H,3,11H2,1-2H3,(H,20,24)(H,22,25)/b21-13+

InChI Key

LONARXSVOVWCCN-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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